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6-Chloro-3-iodoimidazo[1,2-A]pyrazine

Cat. No.: B578016
CAS No.: 1245645-10-6
M. Wt: 279.465
InChI Key: RPIWFMDUHRBONR-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-A]pyrazine (B1224502) Scaffold in Chemical Research

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in chemical and pharmaceutical research. rsc.org This structural motif is considered a "privileged" scaffold in medicinal chemistry, meaning it is a common core structure in a variety of biologically active compounds. researchgate.netmdpi.com Its versatility makes it a valuable building block in the development of new therapeutic agents and functional organic materials. rsc.orgnih.gov

Derivatives of the imidazo[1,2-a]pyrazine core have been investigated for a wide range of biological activities. Research has demonstrated their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netrsc.orgnih.gov Furthermore, specific compounds based on this scaffold have been identified as potent modulators of critical biological targets, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system. nih.gov The synthesis of imidazo[1,2-a]pyrazine libraries, often through multicomponent reactions, is a common strategy for discovering new lead compounds in drug discovery programs. scispace.com The inherent chemical properties of this fused bicyclic system allow for systematic structural modifications, enabling chemists to fine-tune its biological and physical characteristics. tsijournals.comucl.ac.uk

Significance of Halogenation (Chlorine and Iodine) in Imidazo[1,2-A]pyrazine Core

The introduction of halogen atoms, specifically chlorine and iodine, onto the imidazo[1,2-a]pyrazine core is a critical strategy in synthetic and medicinal chemistry. Halogenated heterocycles are key intermediates, as the halogen atoms serve as versatile handles for further chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org This allows for the construction of more complex and highly functionalized molecules.

The presence of a chlorine atom, as in 6-chloroimidazo[1,2-a]pyrazine (B1590719), influences the electronic properties of the heterocyclic ring system. echemi.com It can also serve as a site for nucleophilic substitution reactions, enabling the introduction of various functional groups. nih.gov

The iodine atom at the 3-position, as seen in 6-Chloro-3-iodoimidazo[1,2-a]pyrazine, is particularly significant. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.net This facilitates the introduction of aryl, alkyl, and alkynyl groups, providing a powerful tool for creating molecular diversity and exploring structure-activity relationships (SAR) in drug discovery. nih.govresearchgate.net The di-halogenated pattern of this compound thus offers two distinct reactive sites, allowing for sequential and regioselective functionalization to build complex molecular architectures.

Historical Context of Imidazo[1,2-A]pyrazine Synthesis and Functionalization

The synthesis of the imidazo[1,2-a]pyrazine ring system has evolved significantly over time. Historically, a common and straightforward method involves the condensation reaction between an aminopyrazine and an α-halogenocarbonyl compound. nih.gov This classical approach, often referred to as the Tschitschibabin reaction, laid the foundation for accessing this important heterocyclic scaffold.

In recent decades, research has focused on developing more efficient, diverse, and environmentally benign synthetic methodologies. rsc.org A major advancement has been the advent of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which allow for the assembly of complex imidazo[1,2-a]pyrazines from three or more starting materials in a single step. mdpi.comscispace.com These methods offer significant advantages in terms of atom economy and operational simplicity.

Modern synthetic strategies also frequently employ advanced catalytic systems. For instance, iodine-catalyzed one-pot, three-component condensations have been developed for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields for both the initial ring formation and subsequent functionalization steps. scispace.com

The functionalization of the pre-formed imidazo[1,2-a]pyrazine core, especially halogenation, has also seen significant progress. While classical electrophilic halogenating agents like N-bromosuccinimide (NBS) are effective, recent innovations include the development of transition-metal-free halogenation methods using inexpensive and readily available reagents like sodium chlorite. tsijournals.comnih.gov These newer methods provide selective routes to compounds like 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines (a closely related scaffold), which are valuable precursors for further synthetic transformations. nih.govrsc.orgresearchgate.net

Compound Information Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClIN3 B578016 6-Chloro-3-iodoimidazo[1,2-A]pyrazine CAS No. 1245645-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWFMDUHRBONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857386
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-10-6
Record name 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 3 Iodoimidazo 1,2 a Pyrazine

General Strategies for Imidazo[1,2-A]pyrazine (B1224502) Core Formation

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, and several robust synthetic strategies have been developed for its construction. rsc.orgenamine.netrsc.org These methods often begin with a substituted pyrazine (B50134) precursor and build the fused imidazole (B134444) ring.

One of the most traditional and direct methods for synthesizing the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine (B29847) and an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde. ucl.ac.uknih.gov This reaction, a variant of the Tschitschibabin reaction, involves the initial formation of an N-alkylated intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.

To obtain the 6-chloro substituted core, the reaction would commence with 5-chloro-2-aminopyrazine. For instance, the synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, a related isomer, is achieved by reacting 6-chloropyridazin-3-amine with 1,3-dichloroacetone, demonstrating the viability of incorporating the chloro-substituent from the starting material. mdpi.com The general mechanism involves the nucleophilic attack of the pyrazine ring's endocyclic nitrogen onto the carbonyl carbon of the intermediate, leading to ring closure.

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]azine Synthesis

Starting Amine α-Halocarbonyl Conditions Product Type Reference
2-Aminopyridine Acetophenone, [Bmim]Br₃ Solvent-free, Na₂CO₃, rt 2-Phenylimidazo[1,2-a]pyridine nih.gov
6-Chloropyridazin-3-amine 1,3-Dichloroacetone 1,2-Dimethoxyethane, reflux 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com
2-Aminopyrazine α-Ketohydroximoyl chlorides Not specified 3-Nitrosoimidazo[1,2-a]pyrazines ucl.ac.uk

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, offer an efficient and atom-economical approach to the imidazo[1,2-a]pyrazine scaffold. nih.govresearchgate.netbio-conferences.org The most prominent of these is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netmdpi.com This reaction typically involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide, often under acidic catalysis. researchgate.netnih.govrsc.org

The GBB reaction allows for significant molecular diversity. By selecting a 5-chloro-2-aminopyrazine as the starting amidine component, the 6-chloro substituent can be integrated into the final product structure. nih.govnih.gov Various catalysts, including scandium triflate and iodine, have been employed to facilitate this transformation, sometimes enhanced by microwave irradiation to reduce reaction times. nih.govnih.govrsc.org

Table 2: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyrazine Synthesis

Amine Component Aldehyde Component Isocyanide Component Catalyst/Conditions Product Reference
2-Aminopyrazine Aryl aldehydes tert-Butyl isocyanide Iodine, Room Temp. 3-Aminoimidazo[1,2-a]pyrazine derivatives nih.govrsc.orgresearchgate.net
2-Aminopyrazine Fluorous benzaldehyde Various isonitriles Sc(OTf)₃, Microwave, 150°C 3-Aminoimidazo[1,2-a]pyrazine derivatives nih.gov
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl, MeOH, Room Temp. Azide-functionalized Imidazo[1,2-a]pyridine (B132010) mdpi.com

Alternative strategies include intramolecular cyclization reactions of appropriately substituted pyrazine derivatives. rsc.org For example, transition-metal-catalyzed processes can be used to form the fused imidazole ring. One such approach involves an auto-tandem palladium-catalyzed intermolecular amination followed by an intramolecular N-arylation. researchgate.net In a representative synthesis of a related system, 2-chloro-3-iodopyridine (B15675) was reacted with 3-aminopyridazine (B1208633) using a palladium catalyst to form a tetracyclic product, showcasing a powerful method for constructing fused imidazo-azine systems. researchgate.net This strategy could theoretically be adapted by starting with a di-halogenated pyrazine and an amino-imidazole derivative or vice versa to construct the desired scaffold.

Regioselective Halogenation Approaches

Once the 6-chloroimidazo[1,2-a]pyrazine (B1590719) core is synthesized, the next critical step is the introduction of an iodine atom at a specific position. The electronic nature of the imidazo[1,2-a]pyrazine ring dictates that the C3 position is electron-rich and thus highly susceptible to electrophilic substitution. nih.govrsc.org This allows for highly regioselective halogenation.

The introduction of iodine at the C3 position is a key functionalization step, as the resulting C-I bond is particularly useful for subsequent cross-coupling reactions due to its relatively low bond dissociation energy. nih.govacs.org

Modern synthetic chemistry favors direct C-H functionalization as it avoids the need for pre-functionalized substrates, thereby improving step economy. researchgate.net For the iodination of the imidazo[1,2-a]pyrazine core, direct C-H iodination at the C3 position is a highly effective method. nih.govacs.org

A notable metal-free and environmentally conscious method involves the use of molecular iodine (I₂) as the iodine source and an oxidizing agent such as tert-butyl hydroperoxide (TBHP). nih.govacs.org This reaction is often performed in a green solvent like ethanol (B145695) and can be significantly accelerated using ultrasound irradiation. nih.govacs.org The process is highly regioselective for the C3 position and tolerates a wide range of functional groups on the heterocyclic core. To synthesize the target molecule, this method would be applied to a precursor of 6-chloroimidazo[1,2-a]pyrazine.

Table 3: Conditions for Ultrasound-Assisted C3-Iodination of Imidazo[1,2-a]pyridines

Substrate Iodine Source Oxidant Solvent Conditions Yield Reference
Imidazo[1,2-a]pyridines I₂ TBHP Ethanol Ultrasonic irradiation Good to Excellent nih.govacs.org
2-Phenylimidazo[1,2-a]pyridine I₂ TBHP Ethanol Ultrasound 90% nih.govacs.org
2-(p-Tolyl)imidazo[1,2-a]pyridine I₂ TBHP Ethanol Ultrasound 85% nih.govacs.org

This methodology is directly applicable to the 6-chloroimidazo[1,2-a]pyrazine scaffold for the synthesis of the title compound.

Introduction of Chlorine at the C6 Position

The installation of a chlorine atom at the C6 position can be achieved through two primary strategies: the use of a pre-functionalized pyrazine precursor or chlorination after the imidazo[1,2-a]pyrazine ring system has been formed.

Pre-functionalization of Pyrazine Precursors

A common and effective method for the synthesis of 6-chloroimidazo[1,2-a]pyrazine involves starting with a pyrazine ring that already bears a chlorine atom at the desired position. A key starting material for this approach is 2-amino-5-chloropyrazine. The synthesis of 6-chloroimidazo[1,2-a]pyrazine can be readily achieved from this precursor. nih.gov This strategy offers the significant advantage of regiochemical control, as the position of the chlorine atom is predetermined. The subsequent cyclization to form the imidazole ring does not typically affect the chloro-substituent on the pyrazine ring. This approach simplifies the purification process as it avoids the potential for isomeric byproducts that could arise from post-cyclization chlorination.

Post-cyclization Chlorination

Alternatively, the chlorine atom can be introduced after the formation of the imidazo[1,2-a]pyrazine core. This approach involves the direct chlorination of the bicyclic system. However, achieving regioselectivity at the C6 position can be challenging due to the presence of multiple reactive sites on the ring. The electronic nature of the imidazo[1,2-a]pyrazine ring directs electrophilic attack primarily to the C3 position. Therefore, direct chlorination often requires specific directing groups or reaction conditions to favor substitution on the pyrazine ring. While less common for introducing a C6-chloro substituent, post-cyclization halogenation is a well-established method for modifying the imidazole portion of the molecule.

Orthogonal Halogenation Strategies for Dihaloimidazo[1,2-A]pyrazines

The synthesis of 6-chloro-3-iodoimidazo[1,2-a]pyrazine exemplifies an orthogonal halogenation strategy, where two different halogens are introduced into specific positions of the molecule in a controlled manner. A highly effective approach involves starting with the pre-functionalized 6-chloroimidazo[1,2-a]pyrazine. nih.gov The presence of the chloro group at the C6 position influences the electronic properties of the ring system but does not prevent the subsequent regioselective iodination at the C3 position.

A key synthetic route involves the metalation of 6-chloroimidazo[1,2-a]pyrazine at the C3 position, followed by quenching with an iodine electrophile. nih.gov This method provides excellent control over the regiochemistry of iodination. The use of a strong base, such as a lithium amide or a Grignard reagent, selectively deprotonates the C3 position, which is the most acidic proton on the imidazole ring. The resulting organometallic intermediate is then reacted with an iodine source, such as molecular iodine (I2), to afford the desired this compound. nih.gov This sequential introduction of the halogens, with the chlorine atom being incorporated in the starting material and the iodine atom being introduced in a later step, is a hallmark of an effective orthogonal strategy.

Table 1: Synthesis of this compound via Orthogonal Halogenation

Starting MaterialReagents and ConditionsProductYield (%)Reference
6-Chloroimidazo[1,2-a]pyrazine1. TMPMgCl·LiCl, THF, -60 °C, 30 min2. I2, THF, 25 °C, 2 hThis compound78 nih.gov

TMPMgCl·LiCl = 2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex

Advanced Synthetic Transformations for this compound

To improve the efficiency and sustainability of synthetic routes towards imidazo[1,2-a]pyrazines, advanced techniques such as microwave-assisted synthesis have been explored.

Microwave-Assisted Synthesis in Imidazo[1,2-A]pyrazine Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. In the context of imidazo[1,2-a]pyrazine synthesis, microwave heating can be applied to various steps, including the initial cyclization reaction to form the heterocyclic core and subsequent functionalization reactions.

For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a common method for synthesizing 3-aminoimidazo[1,2-a]pyridines and pyrazines, can be efficiently carried out under microwave irradiation. mdpi.comnih.gov This approach involves the reaction of a 2-aminoazine, an aldehyde, and an isocyanide. The use of microwave heating can dramatically shorten the reaction time from hours to minutes, making it a highly attractive method for library synthesis and rapid exploration of structure-activity relationships. While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided context, the principles of microwave-assisted synthesis of related halogenated imidazo-fused heterocycles suggest its potential applicability. beilstein-journals.org

Table 2: Examples of Microwave-Assisted Synthesis of Imidazo-fused Heterocycles

Reaction TypeReactantsConditionsProductYield (%)TimeReference
GBB 3-Component Reaction2-Aminopyridine, Benzaldehyde, tert-Butyl isocyanideHPW (2 mol%), EtOH, MW3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine9930 min beilstein-journals.org
GBB 3-Component Reaction2-Aminopyrazine, Aldehyde, IsocyanideSc(OTf)3 (cat.), MW3-Aminoimidazo[1,2-a]pyrazine derivativeNot specifiedNot specified nih.gov

HPW = Heteropolyacid, Sc(OTf)3 = Scandium(III) triflate

Flow Chemistry Applications in Halogenated Heterocycle Synthesis

Continuous flow chemistry has emerged as a transformative technology in the synthesis of organic compounds, including halogenated heterocycles. chim.it This methodology offers numerous advantages over conventional batch processing, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents and highly exothermic reactions. chim.itspringerprofessional.dersc.org The transition from batch to continuous flow processes can lead to increased reaction efficiency, reduced waste, and better scalability. rsc.org

While specific literature detailing the flow synthesis of this compound is not abundant, the principles of flow chemistry are highly applicable to its formation. The synthesis of heterocyclic compounds from acyclic precursors, as well as their subsequent functionalization and derivatization, are well-established applications of flow technology. chim.it For instance, halogenation reactions, which are often fast and exothermic, benefit significantly from the precise temperature control and rapid mixing achievable in microreactors, leading to improved selectivity and safer operations. rsc.org

The application of flow chemistry can be particularly advantageous in multi-step syntheses, allowing for the "telescoping" of reactions, where the output from one reactor is directly fed into the next, minimizing manual handling and purification steps. rsc.org This approach is highly relevant for the synthesis of complex molecules like this compound, which may involve several synthetic transformations.

Table 1: Advantages of Flow Chemistry in Heterocyclic Synthesis

FeatureAdvantageReference
Enhanced Heat & Mass Transfer Improved reaction control, higher yields, and better selectivity. chim.itrsc.org
Improved Safety Safe handling of hazardous reagents and exothermic reactions. springerprofessional.dersc.org
Scalability Easier transition from laboratory to production scale. rsc.org
Automation & Reproducibility Precise control over reaction parameters leads to consistent results. sci-hub.se

Green Chemistry Approaches to Imidazo[1,2-A]pyrazine Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyrazine derivatives to minimize environmental impact and enhance sustainability. sioc-journal.cnacs.org These approaches focus on the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. acs.org

One prominent green strategy is the use of multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps and waste generation. researchgate.netmdpi.com The Groebke–Blackburn–Bienaymé reaction, for example, has been successfully employed for the synthesis of various imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines in environmentally benign solvents like eucalyptol. researchgate.net

Microwave-assisted synthesis is another key green chemistry tool that can significantly accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyrazine derivatives. acs.orgscispace.com Catalyst-free annulation reactions in green solvents such as water-isopropanol mixtures under microwave irradiation have been developed for the efficient synthesis of these heterocyclic systems. acs.org

Furthermore, the use of less hazardous reagents is a core principle of green chemistry. For the synthesis of related imidazo[1,2-a]pyrazine derivatives, methods have been developed to avoid hazardous molecular bromine by using alternatives like copper bromide for bromination steps. tsijournals.com The use of iodine as a mild and efficient catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines at room temperature also represents a significant green advancement. rsc.orgnih.gov

Table 2: Green Chemistry Strategies for Imidazo[1,2-a]pyrazine Synthesis

StrategyDescriptionReference
Multi-Component Reactions (MCRs) Synthesis of complex molecules in a single, atom-economical step. researchgate.netmdpi.com
Microwave-Assisted Synthesis Rapid and efficient heating, leading to shorter reaction times and higher yields. acs.orgscispace.com
Green Solvents Use of environmentally benign solvents like water and bio-derived solvents. acs.orgresearchgate.net
Alternative Reagents & Catalysts Replacement of hazardous reagents with safer alternatives and use of efficient, non-toxic catalysts like iodine. tsijournals.comrsc.orgnih.gov

Cross-Coupling Reactions at C3 and C6 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the imidazo[1,2-a]pyrazine core. The presence of both an iodo and a chloro group on the scaffold at positions 3 and 6, respectively, facilitates regioselective modifications.

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organoboron compound with a halide or triflate, is a cornerstone of modern organic synthesis. nih.gov For this compound, this reaction can be controlled to selectively target either the C3 or C6 position.

The C3 position of this compound is highly susceptible to Suzuki-Miyaura cross-coupling due to the high reactivity of the C-I bond. The oxidative addition of a palladium(0) catalyst to the C-I bond is much faster than to the more stable C-Cl bond. This chemoselectivity allows for the specific introduction of aryl or heteroaryl groups at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations.

This selective C3-functionalization has been demonstrated in the synthesis of various imidazo[1,2-a]pyrazine derivatives. For instance, in a synthetic route towards AMPAR negative modulators, a key dihalo-imidazopyrazine intermediate was selectively functionalized at the 3-position via a Suzuki coupling. researchgate.net The reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate, in a suitable solvent system like a dioxane/water mixture. researchgate.net The reactivity of 3-iodoimidazo[1,2-a]pyridine (B1311280) analogs in Suzuki couplings is heavily influenced by the choice of base and solvent, with strong bases in solvents like DME often providing optimized yields and shorter reaction times. nih.govresearchgate.net This principle extends to the imidazo[1,2-a]pyrazine system, allowing for efficient and clean C3-arylation.

Table 1: Representative Conditions for C3-Arylation via Suzuki Coupling

SubstrateBoronic Acid/EsterCatalyst SystemConditionsProductYield
This compoundArylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, μwave, 110 °C3-Aryl-6-chloroimidazo[1,2-a]pyrazine57-86%

Following the functionalization of the C3 position, the remaining chloro group at C6 can undergo a second Suzuki-Miyaura coupling. The C6-Cl bond is less reactive and generally requires more forcing conditions, such as higher temperatures or more active catalyst systems, to facilitate the oxidative addition step. This stepwise approach allows for the introduction of a different aryl group at the C6 position, leading to the synthesis of unsymmetrically disubstituted imidazo[1,2-a]pyrazines.

Alternatively, direct C6-arylation can be achieved on substrates where the C3 position is not halogenated. For example, 6-chloroimidazo[1,2-a]pyrazine has been shown to undergo palladium-catalyzed cross-coupling with functionalized organozinc reagents (in a Negishi-type reaction, which is mechanistically related to Suzuki coupling) to afford 6-substituted products in high yields. cmu.edu This demonstrates the viability of functionalizing the C6-chloro position. The choice of catalyst, such as Pd-PEPPSI-iPr, can be crucial for achieving high yields with various coupling partners, including those with sensitive functional groups like esters or nitriles. cmu.edu

To improve synthetic efficiency, sequential C3/C6 diarylation of dihalogenated imidazo[1,2-a]pyrazines can be performed in a "one-pot" fashion. bldpharm.com This strategy leverages the differential reactivity of the C-I and C-Cl bonds. The first Suzuki coupling is carried out under conditions mild enough to selectively react with the C3-iodo group. After the initial coupling is complete, a second boronic acid and potentially a more active catalyst or higher temperature are introduced into the same reaction vessel to functionalize the C6-chloro position.

Table 2: Example of a One-Pot Sequential C3/C6 Functionalization

Starting MaterialStep 1 ReagentStep 2 ReagentCatalyst/ConditionsFinal ProductReference
Dihalo-imidazo[1,2-a]pyrazineArylboronic Acid 1Arylboronic Acid 2Pd-catalyzed, sequential addition3-Aryl-6-Aryl-imidazo[1,2-a]pyrazine bldpharm.com,

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides. This reaction is a powerful method for introducing amino groups onto the imidazo[1,2-a]pyrazine scaffold, which is a common structural motif in pharmacologically active molecules.

On the this compound substrate, Buchwald-Hartwig amination can, in principle, be directed to either the C3 or C6 position. Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the more reactive C3-iodo position under milder conditions. Amination at the less reactive C6-chloro position would likely require more forcing conditions, such as higher temperatures and the use of specialized, bulky electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition to the C-Cl bond. bldpharm.com

The feasibility of this reaction on related scaffolds has been established. For example, palladium-catalyzed amination has been successfully performed at the C-6 position of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines using a Pd₂(dba)₃/BINAP catalyst system with various cyclic secondary amines. researchgate.net Similarly, the amination of 6-chloroimidazo[1,2-b]pyridazine, a close structural isomer, has also been reported, demonstrating that the C6-chloro position on these types of diazine-fused heterocycles is amenable to C-N bond formation. nih.gov These examples strongly suggest that a sequential, one-pot amination of this compound is a viable synthetic strategy to access diverse amino-substituted derivatives.

Table 3: Representative Buchwald-Hartwig Amination on a Related Scaffold

SubstrateAmineCatalyst SystemBaseConditionsProductReference
6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazineMorpholinePd₂(dba)₃, BINAPNaOtBuToluene, 100 °C6-Morpholino-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine researchgate.net
6-chloroimidazo[1,2-b]pyridazine-3-carboxamideVarious AminesPd₂(dba)₃, XantphosCs₂CO₃Toluene, 110 °C6-amino-imidazo[1,2-b]pyridazine-3-carboxamide derivatives nih.gov

Buchwald-Hartwig Amination Reactions

Scope and Limitations of Amination

The introduction of amino groups to the imidazo[1,2-a]pyrazine core is a critical transformation for developing compounds with potential pharmacological applications. While direct amination studies on this compound are not extensively documented, the scope and limitations can be inferred from reactions on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine systems.

The C-3 position of the imidazo[1,2-a]pyridine scaffold is known to undergo direct C-H amination. mdpi.com For this compound, however, the C-3 position is already occupied by an iodine atom. This iodine is a versatile handle for introducing an amino group via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The higher reactivity of the C-I bond compared to the C-Cl bond would likely allow for selective amination at the C-3 position.

Limitations may arise from the reaction conditions required. Strong bases used in some amination protocols could potentially lead to side reactions or decomposition of the starting material. Furthermore, the steric hindrance around the C-3 position could influence the range of amines that can be coupled effectively. Palladium-catalyzed N-arylation reactions, which involve intermolecular Buchwald-Hartwig amination followed by intramolecular N-arylation, have been successfully used to construct fused heterocyclic systems, demonstrating the feasibility of forming C-N bonds in related structures. researchgate.net

Aerobic, visible light-promoted oxidative cross-dehydrogenative coupling has also been reported for the C3-aminoalkylation of imidazo[1,2-a]pyridines with N-phenyltetrahydroisoquinoline, suggesting that photoredox catalysis could be a viable, mild alternative for introducing aminoalkyl groups. mdpi.com The applicability of this method to the 6-chloro-3-iodo substrate would depend on the relative reactivity of the C-I and C-H bonds under photocatalytic conditions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly well-suited for the selective functionalization of this compound due to the significant difference in reactivity between the C-I and C-Cl bonds. The carbon-iodine bond has a lower bond dissociation energy and is thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. acs.org

This chemoselectivity allows for the precise introduction of an alkyne moiety at the C-3 position while leaving the C-6 chlorine atom intact for subsequent transformations. The reaction is generally carried out under mild conditions, often at room temperature and with an amine base (like triethylamine (B128534) or diethylamine) that can also serve as the solvent. wikipedia.orglibretexts.org

The scope of the Sonogashira coupling is broad, accommodating a wide variety of terminal alkynes, including those bearing sensitive functional groups. This tolerance makes it a valuable tool in the synthesis of complex molecules. wikipedia.org For the this compound scaffold, this enables the creation of a library of 3-alkynyl derivatives.

Recent advancements have also led to the development of copper-free Sonogashira protocols. rsc.orgorganic-chemistry.org These methods are advantageous as they avoid the use of copper, which can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). rsc.org These copper-free systems often utilize specialized ligands or are performed in aqueous media, aligning with the principles of green chemistry. rsc.orgnih.gov

Table 1: Representative Conditions for Sonogashira Coupling

Parameter Typical Conditions Source(s)
Catalyst Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) wikipedia.orglibretexts.org
Co-catalyst Copper(I) salt (e.g., CuI) wikipedia.orglibretexts.org
Base Amine (e.g., Et₃N, Et₂NH, i-Pr₂NH) wikipedia.org
Solvent Amine base, THF, DMF wikipedia.org
Temperature Room Temperature wikipedia.orglibretexts.org

| Selectivity | High selectivity for C-I bond over C-Cl bond | acs.org |

Negishi and Stille Cross-Coupling Reactions

Negishi and Stille cross-coupling reactions are powerful methods for forming C-C bonds and are highly relevant for the derivatization of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of this reaction is the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Research has specifically demonstrated the utility of Negishi coupling for functionalizing the 6-chloroimidazo[1,2-a]pyrazine scaffold. In these studies, the chlorine substituent at the C-6 position was successfully replaced by coupling with various functionalized organozinc reagents in the presence of a palladium catalyst, such as Pd-PEPPSI-iPr. nih.govresearchgate.net This reaction proceeds in high yields and tolerates sensitive functional groups like esters and nitriles on the organozinc partner. nih.gov This indicates that after selective functionalization at the C-3 iodo position, the C-6 chloro position can be readily addressed using Negishi coupling.

The Stille coupling , which pairs an organohalide with an organostannane reagent under palladium catalysis, offers another strategic approach. A critical feature of Stille coupling is its chemoselectivity, which arises from the differential rates of oxidative addition of C-X bonds to the palladium catalyst (I > Br > Cl). This principle was demonstrated in the methylation of an 8-chloro-6-iodo derivative using a Pd₂(dba)₃/XPhos catalytic system, which achieved 90% retention of the chlorine atom, selectively reacting at the iodo-substituted position. evitachem.com Applying this logic to this compound, a Stille coupling would be expected to occur selectively at the C-3 position, allowing for the introduction of various organic groups while preserving the C-6 chloro substituent for further chemistry.

Table 2: Comparison of Negishi and Stille Coupling on Halogenated Imidazo[1,2-a]pyrazines

Reaction Coupling Partner Position Reacted Catalyst System (Example) Key Feature Source(s)
Negishi Organozinc (R-ZnX) C-6 (Cl) Pd-PEPPSI-iPr Functionalizes the less reactive C-Cl bond. nih.govresearchgate.net

| Stille | Organostannane (R-SnR'₃) | C-3 (I) (inferred) | Pd₂(dba)₃/XPhos | Chemoselectively targets the more reactive C-I bond. | evitachem.com |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalization of substrates. rsc.orgrsc.org For the imidazo[1,2-a]pyrazine scaffold, these methods provide access to derivatives that are difficult to obtain through classical cross-coupling reactions. The electronic properties of the heterocyclic ring direct these transformations to specific C-H bonds, enabling regioselective arylation, vinylation, and other modifications.

Direct C-H Arylation and Vinylation

Direct C-H arylation involves the coupling of a C-H bond with an aryl halide, typically catalyzed by palladium. medjchem.com For the imidazo[1,2-a]pyrazine system, C-H bonds at positions C-5 and C-8 are potential sites for such functionalization. Research on the related 3-aminoimidazo[1,2-a]pyrazine has shown that regioselective Pd-catalyzed C-6 arylation can be achieved. nih.gov However, for the this compound substrate, the C-6 position is blocked.

Studies involving the metalation of 6-chloroimidazo[1,2-a]pyrazine have revealed that the C-5 position is susceptible to functionalization. nih.govresearchgate.net Using a specific zincating agent (TMP₂Zn·2MgCl₂·2LiCl) led to selective metalation at the C-5 position, which, after quenching with electrophiles, provided 5,6-disubstituted products. nih.gov This suggests that a direct C-H arylation approach, likely proceeding through a concerted metalation-deprotonation (CMD) mechanism, could selectively target the C-5 position. nih.gov

The choice of catalyst, base, and solvent is crucial for controlling the regioselectivity and preventing competing reactions at other sites. medjchem.comnih.gov Microwave-assisted C-H arylation has also been shown to be effective for imidazo[1,2-a]pyridine derivatives, significantly reducing reaction times. medjchem.com Furthermore, transition-metal-free approaches, such as photochemical arylation using diazonium salts and a biocatalyst like chlorophyll, present a green alternative for functionalizing the imidazo[1,2-a]pyridine core. rsc.org

Oxidative C-H Functionalization

Oxidative C-H functionalization reactions create new bonds by formally removing two hydrogen atoms or a hydrogen atom and another group, often employing an external oxidant. These methods provide access to a range of functionalized heterocycles under metal-free or metal-catalyzed conditions. rsc.orgnih.gov

A prominent example is the oxidative C-H/C-H cross-dehydrogenative coupling (CDC). An aerobic, visible-light-promoted CDC reaction between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline has been reported, using rose bengal as a photocatalyst to achieve C3-aminoalkylation. mdpi.com This highlights the potential for using light and an oxidant (in this case, air) to forge C-C bonds at the C-3 position. While the C-3 position of the title compound is iodinated, similar oxidative strategies could potentially target the remaining C-H bonds (C-2, C-5, C-8) depending on the reaction system.

Another relevant transformation is oxidative iodination. A metal-free and environmentally friendly method for the regioselective iodination of the C-3 position of imidazo[1,2-a]pyridines has been developed using tert-butyl hydroperoxide (TBHP) as the oxidant, accelerated by ultrasound. acs.org This demonstrates that the imidazo[1,2-a]pyrazine core is amenable to oxidative C-H functionalization, a strategy that could be adapted to introduce other functionalities.

Transition-Metal Catalyzed C-H Activation

Transition-metal catalysis is the cornerstone of most modern C-H functionalization strategies, providing a pathway to activate otherwise inert C-H bonds. rsc.orgnih.gov These reactions often rely on the formation of a cyclometalated intermediate, where the metal catalyst is directed to a specific C-H bond by a coordinating group already present in the molecule. nih.govresearchgate.net

For this compound, the heterocyclic nitrogen atoms can act as endogenous directing groups. The regioselectivity of metalation on the 6-chloroimidazo[1,2-a]pyrazine scaffold has been shown to be highly dependent on the metalating agent used. For instance, using TMPMgCl·LiCl results in selective magnesiation at the C-3 position, whereas using TMP₂Zn·2MgCl₂·2LiCl switches the selectivity completely to the C-5 position. nih.govresearchgate.net These organometallic intermediates can then be trapped with a variety of electrophiles, effectively achieving a directed C-H functionalization.

The palladium-catalyzed direct arylation reactions discussed previously are prime examples of transition-metal-catalyzed C-H activation. nih.govrsc.org The catalytic cycle typically involves a C-H activation step to form a palladacycle, followed by reaction with an aryl halide and reductive elimination to yield the product and regenerate the active catalyst. medjchem.com The development of these methods allows for the synthesis of complex, polysubstituted imidazo[1,2-a]pyrazines from simple precursors in a step-economical fashion. nih.govrsc.org

Metal-Free C-H Functionalization Approaches

While transition-metal-catalyzed C-H functionalization has been extensively studied, metal-free approaches offer advantages in terms of cost, toxicity, and simplified purification. For the imidazo[1,2-a]azine core, these strategies are an emerging field of interest.

Research into the metal-free C-H functionalization of the closely related imidazo[1,2-a]pyridine scaffold has seen significant progress. bohrium.comcolab.wsresearchgate.netrsc.org The C3 position is the most common site for electrophilic or radical attack due to its electron-rich character. researchgate.net Various metal-free methods have been developed for C3-alkylation, C3-arylation, C3-carbonylation, and C3-selenation on the imidazo[1,2-a]pyridine core. researchgate.net Furthermore, visible-light-induced photoredox catalysis has enabled a range of C-H functionalizations on this scaffold, again predominantly at the C3 position, without the need for transition metals. nih.gov

For this compound specifically, the C3 position is already occupied by an iodine atom. Consequently, metal-free C-H functionalization would need to target other positions on the heterocyclic core, such as C2, C5, or C8. While the principles established for imidazo[1,2-a]pyridines suggest such reactions are plausible, dedicated studies and methodologies for the direct, metal-free C-H functionalization of the imidazo[1,2-a]pyrazine ring system are not extensively documented in the reviewed scientific literature. This remains an area with potential for future investigation.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes the this compound scaffold susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is crucial for introducing a wide array of substituents, particularly at the pyrazine moiety. The reaction generally proceeds through the attack of a nucleophile on the electron-poor aromatic ring, leading to substitution of a leaving group. masterorganicchemistry.com For heteroaromatic systems like pyrazine, these reactions can proceed through a concerted mechanism rather than a discrete Meisenheimer intermediate, depending on the reactants and conditions. nih.gov

The halogen atoms on the pyrazine ring serve as effective leaving groups for SNAr reactions. Studies on related di-halogenated imidazo[1,2-a]pyrazines have revealed a distinct regioselectivity in these substitutions.

In a key study involving a 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) derivative, nucleophilic substitution with monotosylated diamines was found to occur smoothly and exclusively at the C8 position. nih.gov This demonstrates the higher reactivity of a halogen at the C8 position compared to the C6 position towards nucleophilic attack. This preferential reactivity allows for the selective functionalization of C8 while retaining the halogen at C6 for subsequent transformations. While this specific example uses a dibromo analog, the underlying electronic factors suggest that for a substrate containing halogens at both C6 and C8, the C8 position would be the kinetically favored site of attack.

Table 1: Representative Nucleophilic Substitution on a Halogenated Imidazo[1,2-a]pyrazine Core

SubstrateNucleophileConditionsProductYieldReference
2-(naphthalen-2-yl)-6,8-dibromoimidazo[1,2-a]pyrazineN-(2-aminoethyl)-4-methylbenzenesulfonamideNot specifiedN-(2-((6-bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazin-8-yl)amino)ethyl)-4-methylbenzenesulfonamideGood nih.gov

The regioselectivity of nucleophilic attack on the imidazo[1,2-a]pyrazine ring is governed by the electronic properties of the scaffold. The pyrazine ring is inherently electron-deficient, and this effect is amplified by the bridgehead nitrogen atom (N4).

Theoretical and experimental work suggests that the C8 position is particularly activated for nucleophilic attack. It is postulated that the adjacent ring nitrogen at position 7 has a significant electron-withdrawing influence that makes C8 more electrophilic. ucl.ac.uk This is supported by experimental observations where nucleophiles preferentially react at C8, even when a comparable leaving group is present at C6. nih.gov

Besides direct SNAr, other nucleophilic interactions are possible. The addition of strong nucleophiles like Grignard reagents to 6-chloroimidazo[1,2-a]pyrazine has been shown to occur at the C5 position. This addition is followed by either aqueous workup or trapping with an electrophile, and subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) restores the aromaticity, resulting in a net C-H functionalization at C5. researchgate.net This highlights that the site of nucleophilic attack can be controlled by the nature of the nucleophile and the reaction conditions, providing different pathways for functionalization.

Other Significant Transformations

The reduction of the this compound molecule, for instance, through catalytic hydrogenation to achieve dehalogenation, is a plausible transformation. Such reactions are standard procedures for removing aryl halides. However, specific studies detailing the controlled reduction of one or both halogen atoms on the this compound core are not prominently reported in the surveyed scientific literature. The relative reactivity of the C-I versus the C-Cl bond under reductive conditions would be a key factor in determining the reaction outcome.

Skeletal rearrangement reactions provide powerful tools for accessing novel heterocyclic systems. While rearrangements of the imidazo[1,2-a]pyrazine core itself are not widely documented, unusual transformations have been observed in closely related fused 5,5-heterocyclic systems.

In one study, an iodine-mediated rearrangement of 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles was developed. rsc.orgnih.gov This reaction, conducted at room temperature, leads to the formation of functionalized imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, respectively. rsc.orgnih.gov This transformation involves a significant ring expansion and reorganization of the initial scaffold. Although this specific reaction does not start from an imidazo[1,2-a]pyrazine, it demonstrates that complex, iodine-mediated skeletal rearrangements are possible within this family of nitrogen-rich heterocycles, suggesting a potential, albeit unexplored, avenue for reactivity.

Chemical Reactivity and Derivatization of 6 Chloro 3 Iodoimidazo 1,2 a Pyrazine

Cycloaddition Reactions

Cycloaddition reactions are powerful chemical transformations that form cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. These reactions are classified based on the number of π-electrons that participate in the ring formation (e.g., [4+2], [3+2], [2+2] cycloadditions). In the context of heterocyclic compounds like imidazo[1,2-a]pyrazines, cycloaddition reactions can be utilized to construct more complex, fused ring systems.

A thorough review of the scientific literature reveals a notable absence of reported cycloaddition reactions specifically involving this compound. While the broader class of imidazo[1,2-a]pyrazines and related nitrogen-containing heterocycles are known to participate in various synthetic transformations, including the in situ formation of the imidazo[1,2-a]pyrazine core through [4+1] cycloaddition methodologies, there is no specific data available for cycloaddition reactions where this compound itself acts as a reactant.

This lack of documented research could be attributed to several factors. The electron-deficient nature of the imidazo[1,2-a]pyrazine ring system, further accentuated by the chloro substituent, may render it a less reactive diene or dipolarophile component for common cycloaddition pathways. Researchers in the field have predominantly focused on functionalization through other means, such as nucleophilic substitution or cross-coupling reactions at the halogenated positions.

Future research may yet explore the potential of this compound in cycloaddition chemistry, potentially through derivatization to modulate its electronic properties or by employing highly reactive reaction partners and specialized catalytic systems. However, at present, no research findings or data tables concerning the cycloaddition reactions of this specific compound can be presented.

Advanced Characterization Techniques in Imidazo 1,2 a Pyrazine Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the connectivity of atoms and the nature of chemical bonds within the 6-chloro-3-iodoimidazo[1,2-a]pyrazine molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework and identify the electronic environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the heterocyclic core appear as distinct signals in the aromatic region. For instance, the proton at position 5 (H-5) typically appears as a singlet, while the protons at positions 2 and 8 also produce characteristic signals, confirming the substitution pattern.

Detailed analysis from research provides the following specific assignments for this compound:

Interactive Data Table: NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
27.74 (s, 1H)129.8
3-77.8
58.84 (s, 1H)134.3
6-132.8
88.01 (s, 1H)118.0
8a-140.7

s = singlet

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further correlate the proton and carbon signals, providing definitive proof of the atom connectivity across the entire scaffold.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which serves as a definitive confirmation of its molecular formula, C₆H₃ClIN₃. rsc.org

When the compound is analyzed, it is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The isotopic pattern observed in the spectrum is also highly informative; the presence of chlorine results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Interactive Data Table: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺279.9133279.9130

This data confirms the elemental composition as C₆H₃ClIN₃.

Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses. mdpi.com Further fragmentation of the molecular ion within the mass spectrometer can also provide structural information, though this is often secondary to the confirmation provided by NMR.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups and aromatic structure. rsc.org While theoretical calculations on related imidazo[1,2-a]pyrazinediones provide a basis for understanding the vibrational modes, the experimental spectrum offers direct evidence. rsc.org

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the fingerprint region, generally between 1600 cm⁻¹ and 1400 cm⁻¹, and are characteristic of the fused aromatic ring system.

C-Cl stretching: The vibration for the carbon-chlorine bond is expected in the 1000-600 cm⁻¹ range.

C-I stretching: The carbon-iodine bond vibration appears at lower frequencies, typically below 600 cm⁻¹.

Interactive Data Table: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3111weakAromatic C-H stretch
1572mediumC=N/C=C stretch
1494strongAromatic ring stretch
1340strongRing vibration
1133strongC-H in-plane bend
864strongC-H out-of-plane bend

Data obtained via a Diamond ATR sensor. rsc.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyrazine (B1224502) scaffold is a chromophore that exhibits characteristic absorption bands in the UV region. Research on various imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives shows that these compounds typically display multiple absorption bands corresponding to π → π* and n → π* transitions. acs.orgchemcia.com

For this compound, the spectrum is expected to show intense absorptions at shorter wavelengths (π → π* transitions) and potentially a weaker, longer-wavelength absorption corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms. The presence of halogen substituents (chloro and iodo) can influence the position and intensity of these bands through electronic effects, often causing a bathochromic (red) shift compared to the unsubstituted parent compound.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Interactive Data Table: Selected Bond Lengths from X-ray Crystallography

BondLength (Å)
I-C32.076(5)
Cl-C61.732(5)
N1-C8a1.383(7)
N4-C51.319(7)

Data from the crystal structure of this compound. rsc.org

This data is invaluable for understanding the molecule's precise geometry and for computational modeling studies.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a suitable solvent system. The separated components are visualized under UV light, allowing for a quick assessment of the consumption of starting materials and the formation of the product. rsc.org

Flash Column Chromatography: This is the primary method for purifying this compound on a preparative scale. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent mixture (mobile phase), such as iso-hexane/ethyl acetate (B1210297) (3:2 v/v), is then passed through the column to elute the components at different rates, allowing for the isolation of the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used for both analysis and purification. For analysis, it can determine the purity of the final product with high accuracy. In its preparative form, it can be used for high-purity separations, often employing C18-functionalized silica as the stationary phase with mobile phases like acetonitrile (B52724) and water. rsc.orgmdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and inexpensive method for monitoring reaction progress, identifying compounds, and determining their purity. nih.goviaea.org In the context of imidazo[1,2-a]pyrazine synthesis, TLC is routinely used to track the conversion of reactants to products.

Detailed Research Findings: In the analysis of imidazo[1,2-a]pyrazine compounds, TLC is typically performed on plates coated with a stationary phase like silica gel. rsc.org For instance, research involving the synthesis of this compound utilized aluminum plates coated with SiO2 (Merck 60, F–254) for reaction monitoring. rsc.org The separation of compounds on the TLC plate is achieved by using a mobile phase, or eluent system. A common mobile phase for this class of compounds is a mixture of n-hexane and ethyl acetate (EtOAc), with a ratio of 3/2 (v/v) being specifically reported for the purification of this compound. rsc.org

After development, the separated spots on the TLC plate are visualized. Due to the aromatic nature of the imidazo[1,2-a]pyrazine core, spots can often be detected under UV light. rsc.orgmdpi.com For enhanced visualization, chemical staining reagents are employed. Common stains include potassium permanganate (B83412) (KMnO4) solution or iodine absorbed on silica gel, which react with the compound to produce a colored spot. rsc.org

ParameterDescription
Stationary Phase Aluminum plates coated with Silica Gel (SiO2, Merck 60, F–254). rsc.org
Mobile Phase (Eluent) A mixture of solvents, such as n-hexane/Ethyl Acetate (3/2, v/v), is used to separate the components. rsc.org
Visualization Methods 1. UV light irradiation. rsc.orgmdpi.com 2. Staining with a potassium permanganate (KMnO4) solution. rsc.org 3. Staining with neat iodine absorbed on silica gel. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. It offers higher resolution, greater sensitivity, and more precise quantification than TLC. iaea.org Preparative HPLC is particularly valuable for purifying compounds to a high degree.

Detailed Research Findings: In the purification of imidazo[1,2-a]pyrazine derivatives, reversed-phase HPLC (RP-HPLC) is a common mode. mdpi.com This involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. For instance, an Agilent Technologies 1260 Infinity HPLC system has been used for the purification of related compounds. rsc.org The mobile phase often consists of a gradient of acetonitrile and water. rsc.orgmdpi.com Detection is typically achieved using a Diode-Array Detector (DAD) or a Multi-Wavelength Detector (MWD), which can monitor absorbance at specific wavelengths. A typical setup might use a detection wavelength of 210 nm. rsc.org The purity of synthesized compounds is often confirmed by LC/MS analyses. mdpi.com

ParameterDescription
System Agilent Technologies 1260 Infinity HPLC-System or similar. rsc.org
Column Types 1. Kinetix EVO C18 (5 μm particle size). rsc.org 2. Waters XBridge Prep C8 (5 μm particle size). rsc.org 3. Thermo Hypersil Gold C18 (1.9 µm particle size). mdpi.com
Mobile Phase A gradient of acetonitrile and water is commonly used. rsc.orgmdpi.com
Detector Multi-Wavelength Detector (MWD) or Diode-Array Detector (DAD). rsc.org
Detection Wavelength Typically set in the UV region, for example, at 210 nm. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wisc.edu It is the method of choice for the analysis of volatile and thermally stable compounds. nih.gov The sample is first vaporized and separated into its components in the GC column before each component is individually analyzed by the mass spectrometer. wisc.edu

Detailed Research Findings: While specific GC-MS data for this compound is not detailed in the provided context, the technique is widely applied to characterize related heterocyclic compounds like pyrazines and pyrazoles. researchgate.netresearchgate.net In the MS component, electron ionization (EI) is a common method where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and break apart into characteristic fragments. wisc.edu The resulting mass spectrum shows the molecular ion ([M]•+), which provides the molecular weight, and a series of fragment ions, which reveal the molecule's structure. wisc.edu

The fragmentation pattern of pyrazine (B50134) derivatives is influenced by the substituents on the ring. nih.gov For this compound, fragmentation would likely involve characteristic losses related to the chloro and iodo substituents, as well as cleavage of the fused ring system. The analysis of these fragmentation patterns is crucial for confirming the structure of positional isomers, which often have very similar mass spectra. researchgate.net

Technique ComponentPrinciple & Application
Gas Chromatography (GC) Separates volatile compounds based on their interaction with a stationary phase in a heated column. Retention time is a key parameter for identification. wisc.edu
Mass Spectrometry (MS) Acts as a detector for GC. It ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum. wisc.edu
Ionization Method Electron Ionization (EI) uses a high-energy electron beam to create a molecular ion and a reproducible fragmentation pattern. wisc.edu
Data Output The mass spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. wisc.edu

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. It provides the empirical formula of a substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. This comparison is a critical step in verifying the identity and purity of a newly synthesized compound.

Detailed Research Findings: For a novel compound like this compound, elemental analysis provides definitive proof of its composition. The analysis is typically carried out using automated elemental analyzers, which measure the percentage of carbon (C), hydrogen (H), and nitrogen (N). The presence of halogens like chlorine and iodine would be determined by specific analytical methods. The experimentally found percentages are then compared to the calculated values for the molecular formula C₆H₃ClIN₃. A close correlation between the found and calculated values, typically within ±0.4%, confirms the compound's elemental integrity. This analysis was noted as being carried out for related imidazo[1,2-b]pyridazine (B131497) compounds at specialized facilities like the Spectropole at the Faculté des Sciences de Saint-Jérôme in Marseille. mdpi.com

ElementTheoretical % for C₆H₃ClIN₃Found % (Hypothetical)
Carbon (C)25.79%25.85%
Hydrogen (H)1.08%1.12%
Nitrogen (N)15.04%15.00%
Chlorine (Cl)12.68%-
Iodine (I)45.41%-

Theoretical and Computational Studies of Halogenated Imidazo 1,2 a Pyrazines

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic configurations of imidazo[1,2-a]pyrazine (B1224502) systems. mdpi.com Such calculations allow for the optimization of molecular geometries and the prediction of various chemical properties. nih.gov For instance, DFT methods have been employed to study the rotameric conformations of substituted imidazo[1,2-a]pyrazines, with calculated spectral data showing good correlation with experimental NMR and FTIR results. nih.gov

The electronic structure of a molecule dictates its reactivity. Computational methods are used to calculate and visualize properties such as electron density, molecular electrostatic potential (MEP), and natural bond orbitals (NBO), which help in predicting the most probable sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net

In the case of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold, theoretical calculations of properties like pKa values and N-basicities have been crucial. nih.govresearchgate.net These calculations have successfully guided the development of regioselective functionalization reactions. For example, calculations predicted that the C3 position is the most acidic site, leading to selective magnesiation at this position using TMPMgCl·LiCl. Conversely, using a different reagent, TMP2Zn·2MgCl2·2LiCl, calculations helped rationalize the observed switch in regioselectivity to the C5 position. nih.govresearchgate.net This demonstrates the predictive power of computational chemistry in understanding and controlling the reactivity of this heterocyclic system.

Table 1: Calculated Properties and Reactivity of 6-Chloroimidazo[1,2-a]pyrazine

Computational Method Property Calculated Predicted Reactive Site Experimental Outcome
DFT pKa Values C3 is most acidic Selective metalation at C3 with TMPMgCl·LiCl nih.gov
DFT N-Basicity N1 is most basic Coordination site for Grignard reagents researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net

Quantum chemical investigations on various imidazo[1,2-a]pyrazine-based materials have shown that introducing different electron-donor side groups can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. scispace.com For halogenated pyrazine (B50134) derivatives, it has been noted that halogen substitution can increase the chemical potential (µ) and decrease the electrophilicity index. chemrxiv.orgresearchgate.net This tuning of electronic properties is essential for designing molecules with specific characteristics, for instance, as candidates for organic solar cells. scispace.com

Table 2: Representative FMO Data for Imidazo[1,2-a]pyrazine Derivatives

Derivative Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Implication
Parent Imidazo[1,2-a]pyrazine Varies Varies Varies Baseline for comparison scispace.com
With Electron-Donating Groups Increased Slightly Increased Decreased Enhanced reactivity, potential for optoelectronics scispace.com

Reaction Mechanism Studies

Computational chemistry is not only predictive but also explanatory, allowing researchers to elucidate complex reaction mechanisms at a molecular level.

As previously mentioned, computational studies were vital in understanding the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine. nih.govresearchgate.net DFT calculations can model the entire reaction coordinate, identifying intermediates and transition states. The thermodynamically driven regioselectivity switch observed when changing the metalating agent from a magnesium to a zinc base was rationalized through these calculations. researchgate.net The models showed the formation of different, more stable organometallic intermediates (magnesiated at C3 versus zincated at C5), which, after being quenched with electrophiles, lead to distinct polysubstituted imidazopyrazine products. nih.gov For example, iodolysis of the C3-magnesiated intermediate yields the 3-iodo derivative, while iodolysis of the C5-zincated intermediate provides the 5-iodo product. nih.gov

Transition state analysis involves locating the highest energy point along a reaction pathway, the transition state (TS). The energy of the TS determines the activation energy and thus the rate of the reaction. While specific TS calculations for 6-Chloro-3-iodoimidazo[1,2-a]pyrazine are not detailed in the provided context, the rationalization of reaction pathways implies an understanding of the relative stabilities of intermediates and the energetic barriers connecting them. nih.govresearchgate.net For instance, the formation of a very stable mixed Li,Mg-intermediate was calculated to explain the regioselectivity of a subsequent magnesiation reaction on a disubstituted 6-chloroimidazo[1,2-a]pyrazine derivative. nih.gov The stability of this intermediate suggests a lower energy pathway compared to other potential reaction routes, effectively guiding the reaction to the observed outcome.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently used in this field. nih.gov

For the imidazo[1,2-a]pyrazine scaffold, SAR studies have been crucial in drug discovery. The biological activity of these derivatives is highly dependent on the pattern and position of substituents on the heterocyclic core. researchgate.netresearchgate.net Computational docking studies, a key part of SAR modeling, have been used to investigate how these molecules interact with biological targets. For example, molecular docking showed that certain imidazo[1,2-a]pyrazine derivatives fit well into the colchicine binding site of tubulin, explaining their potent anticancer activities as tubulin polymerization inhibitors. nih.gov Another study used co-crystallization and structure-based design to develop potent and selective inhibitors of Aurora-A kinase, demonstrating how understanding the specific interactions within the binding site can guide the synthesis of more effective compounds. nih.gov QSAR studies on pyrazine derivatives have successfully used descriptors derived from DFT calculations, such as molecular surface electrostatic potentials, to build statistically significant models that correlate chemical features with cytotoxic activity. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride (TMPMgCl·LiCl)
bis(2,2,6,6-tetramethylpiperidyl)zinc·2MgCl2·2LiCl (TMP2Zn·2MgCl2·2LiCl)
3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide
Pyrazinamide

Ligand-Protein Interaction Studies

Molecular docking and simulation studies have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyrazine derivatives with various protein targets. These studies reveal the specific molecular interactions that are crucial for their biological activity.

The heteroaromatic nature of the imidazo[1,2-a]pyrazine core allows it to engage in a variety of interactions with protein residues. A systematic analysis of pyrazine-based ligands in protein complexes has shown that the most frequent interactions include hydrogen bonds, where the pyrazine nitrogen atoms act as acceptors, and weak hydrogen bonds with pyrazine hydrogen atoms as donors. nih.gov Additionally, π-interactions, coordination to metal ions, and, notably for halogenated derivatives, halogen bonds are also observed. nih.govresearchgate.net

In the context of specific protein targets, molecular docking studies have provided detailed interaction maps. For instance, imidazo[1,2-a]pyrazine derivatives designed as tubulin polymerization inhibitors have been shown to fit effectively into the colchicine binding site of tubulin. nih.gov Similarly, computational analyses of certain derivatives targeting Staphylococcus aureus Pyruvate carboxylase (SaPC) have highlighted the significance of hydrophobic interactions, van der Waals forces, and hydrogen bonding in the binding mechanism. espublisher.com

The X-ray crystal structure of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor has provided empirical validation for computational models. researchgate.net Analysis of this structure revealed key hydrogen bonds between the imidazo[1,2-a]pyrazine core and the main chain of Ala213, as well as interactions with the side chain of Asp274 at the inner end of the binding pocket. researchgate.net These findings underscore the importance of specific amino acid residues in the binding affinity and selectivity of these compounds.

Below is a summary of key interactions observed in computational studies of imidazo[1,2-a]pyrazine derivatives.

Target ProteinKey Interacting ResiduesTypes of Interaction
Aurora KinaseAla213, Asp274Hydrogen Bonding
TubulinColchicine Binding SiteNot specified
Staphylococcus aureus Pyruvate carboxylase (SaPC)Not specifiedHydrophobic Interactions, van der Waals Forces, Hydrogen Bonding

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is valuable in designing new molecules with enhanced potency and selectivity.

For the imidazo[1,2-a]pyrazine scaffold, pharmacophore models have been developed to guide the discovery of novel antimicrobial agents. espublisher.com These models are constructed based on a set of active compounds and are used to screen virtual libraries for new potential drug candidates. The key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study focused on antimicrobial imidazo[1,2-a]pyrazine derivatives identified a pharmacophore model that led to the identification of Staphylococcus aureus Pyruvate carboxylase (SaPC) as a probable molecular target. espublisher.com This demonstrates the utility of pharmacophore modeling not only in ligand design but also in target identification.

The general pharmacophoric features for pyrazine-based compounds, which are applicable to the imidazo[1,2-a]pyrazine core, often include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring are common hydrogen bond acceptors. nih.govresearchgate.net

Aromatic/Hydrophobic Features: The fused ring system itself provides a significant scaffold for aromatic and hydrophobic interactions. espublisher.com

Halogen Bond Donors: In halogenated derivatives, such as those containing chlorine or iodine, the halogen atom can act as a halogen bond donor, which is an increasingly recognized interaction in drug design. nih.govresearchgate.net

The table below outlines the common pharmacophoric features associated with the imidazo[1,2-a]pyrazine scaffold.

Pharmacophoric FeatureStructural Basis
Hydrogen Bond AcceptorPyrazine ring nitrogen atoms
Aromatic RingThe fused imidazo[1,2-a]pyrazine ring system
Hydrophobic GroupThe overall scaffold and nonpolar substituents
Halogen Bond DonorHalogen substituents (e.g., Chloro, Iodo)

These computational approaches, including ligand-protein interaction studies and pharmacophore modeling, are essential for the rational design and optimization of halogenated imidazo[1,2-a]pyrazines as potential therapeutic agents.

Applications in Medicinal Chemistry and Drug Discovery

Imidazo[1,2-A]pyrazine (B1224502) as a Privileged Scaffold in Drug Design

The imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. As a nitrogen bridgehead fused heterocycle, it is a common structural motif in molecules of pharmacological importance.

Derivatives of the imidazo[1,2-a]pyrazine ring system have demonstrated a multitude of biological effects, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, and antiproliferative properties. This versatile scaffold is considered a structural analogue of deazapurines and has been investigated for its inhibitory effects on various enzymes, such as receptor tyrosine kinase EphB4 and PI3K. The structural similarity of imidazo[1,2-a]pyrazine derivatives to theophylline has also led to the exploration of their muscle relaxant, cardiotonic, and anti-bronchospasm activities. dergipark.org.tr The wide-ranging potential of this scaffold makes it a valuable starting point for the design and synthesis of novel therapeutic agents.

Role of Halogen Substituents in Modulating Biological Activity

The presence of halogen atoms, such as chlorine and iodine, on a drug molecule can significantly influence its physicochemical properties and biological activity. Halogens can affect a compound's lipophilicity, metabolic stability, and binding affinity to its target. The electron-withdrawing nature of halogens can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological receptors.

In the context of pyrazine-based compounds, halogenation has been shown to be a viable strategy for developing potent antimicrobial agents. Studies on pyrazine (B50134) analogues of chalcones have indicated that derivatives with electron-withdrawing groups, including halogens, exhibit high potency in antifungal and antimycobacterial assays. nih.gov For instance, 2-chloro substituted pyrazine derivatives have demonstrated significant inhibitory effects on Staphylococcus species. nih.gov While the specific effects of the 6-chloro and 3-iodo substitutions on the biological activity of imidazo[1,2-a]pyrazine are a subject of ongoing research, the general principles of halogenation in drug design suggest that these substituents play a crucial role in modulating the compound's therapeutic potential.

Target Identification and Validation for Imidazo[1,2-A]pyrazine Derivatives

A critical aspect of drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. For imidazo[1,2-a]pyrazine derivatives, research has identified several key molecular targets.

These compounds have been investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. Specific targets that have been identified include:

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway involved in the immune response. nih.govacs.org Inhibition of ENPP1 is considered a promising strategy for cancer immunotherapy. nih.govacs.org

PI3K/mTOR Pathway: The PI3K-Akt-mTOR signaling pathway is frequently activated in human cancers. Certain imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR. drugbank.com

Tubulin: Through structural optimization, novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, with some derivatives fitting well into the colchicine binding site of tubulin. nih.gov

Receptor Tyrosine Kinase EphB4: This kinase has also been identified as a target for imidazo[1,2-a]pyrazine derivatives.

These findings highlight the diverse mechanisms of action for this class of compounds and provide a basis for their further development as targeted therapies.

Selected Therapeutic Areas of Investigation

The imidazo[1,2-a]pyrazine scaffold is a key component in the development of novel anticancer agents. nih.gov A series of diarylamide and diarylurea derivatives containing this scaffold were designed and synthesized, showing submicromolar IC50 values against the A375P human melanoma cell line. nih.gov

Furthermore, studies have systematically evaluated the anticancer activities of various imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. The results, as summarized in the table below, demonstrate significant cytotoxic effects.

Data sourced from RSC Advances. rsc.orgnih.govnih.gov

Structure-activity relationship (SAR) studies indicate that the imidazo[1,2-a]pyrazine core is essential for the observed anticancer properties. researchgate.net The nature of the substituents on the scaffold significantly influences the potency and selectivity of these compounds against different cancer cell lines. researchgate.net

In addition to their anticancer potential, imidazo[1,2-a]pyrazine derivatives have been investigated for their antinociceptive (pain-relieving) properties. A study involving the synthesis of ten imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazide derivatives evaluated their activity in this area. dergipark.org.tr The research identified a compound with a 5-benzylidene moiety as the most active in antinociceptive tests. dergipark.org.tr This suggests that the imidazo[1,2-a]pyrazine scaffold can be a valuable template for the development of new analgesic agents.

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov The imidazo[1,2-a]pyrazine nucleus has been explored for this purpose, with various derivatives exhibiting promising antibacterial and antifungal activities.

In one study, a series of imidazo[1,2-a]pyrazine derivatives were screened for their antimicrobial properties. Several compounds displayed pronounced antibacterial activity against Staphylococcus aureus. Another study synthesized novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) chalcones and tested them against various bacterial strains, with some imidazo[1,2-a]pyrimidine chalcone derivatives showing excellent activity.

With regard to antifungal activity, certain imidazo[1,2-a]pyrazine derivatives showed excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger. Another research effort focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, demonstrating their antifungal potential against pathogenic Sporothrix species. nih.gov These hybrids showed synergistic interactions with the established antifungal drug itraconazole and exhibited low toxicity, indicating their potential as a therapeutic alternative for sporotrichosis. nih.gov

The table below summarizes the antibacterial activity of selected imidazo[1,2-a]pyrimidine chalcone derivatives.

CNS-Related Activities (e.g., Antidepressant, Anxiolytic)

While direct studies on 6-chloro-3-iodoimidazo[1,2-a]pyrazine for CNS-related activities are not extensively documented, the broader class of imidazo[1,2-a]pyrazine and related imidazo-fused heterocyclic derivatives has shown significant potential in this area. Derivatives of imidazo[1,2-a]pyrazines have been investigated for various pharmacological activities, including antidepressant effects.

The structural similarity of this scaffold to ligands for benzodiazepine receptors is noteworthy. Benzodiazepines are well-known for their anxiolytic and sedative properties, which are mediated through central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs). Research into related imidazo[1,2-a]pyridine derivatives has demonstrated high affinity and selectivity for PBRs. nih.govnih.govresearchgate.net These receptors are increasingly recognized for their role in neuroinflammation and various neurological disorders. For instance, a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives were found to be potent and selective ligands for PBRs, stimulating the synthesis of neurosteroids, which are known to modulate CNS excitability. nih.gov

Furthermore, specific imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists for GABA-A receptors, showing functional selectivity for the α2 and α3 subtypes. nih.gov One such compound demonstrated anxiolytic effects in animal models with minimal sedation. nih.gov The synthesis of pyrazino[1,2-a] nih.govacs.orgbenzodiazepine derivatives has also yielded compounds with significant anxiolytic activity. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyrazine core, accessible from intermediates like this compound, for the development of novel therapeutics for anxiety and depression.

Anti-Inflammatory and Antiulcer Properties

The imidazo[1,2-a]pyrazine scaffold has been associated with both anti-inflammatory and antiulcer activities. The antiulcer properties, in particular, have been linked to the inhibition of the gastric proton pump, H+/K+-ATPase. nih.govacs.orgacs.org

A study focused on a series of novel 6-substituted imidazo[1,2-a]pyrazines demonstrated their potent activity as reversible inhibitors of the gastric H+/K+-ATPase. nih.gov By inhibiting this enzyme, these compounds effectively reduce gastric acid secretion, a key therapeutic strategy for managing peptic ulcers. nih.govfrontiersin.org The 6-chloro substitution on the imidazo[1,2-a]pyrazine ring is a crucial feature in this class of inhibitors, highlighting the importance of this specific structural motif for achieving anti-secretory activity.

Regarding anti-inflammatory properties, various derivatives of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine cores have been explored. For example, some synthetic intermediates derived from the conjugation of ibuprofen to an imidazo[1,2-a]pyrazine scaffold were found to be effective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in inflammatory pathways. nih.gov Additionally, a group of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids has been synthesized and shown to possess anti-inflammatory activities. researchgate.net

Compound ClassBiological Target/ActivityTherapeutic PotentialReference
6-Substituted Imidazo[1,2-a]pyrazinesReversible inhibition of gastric H+/K+-ATPaseAntiulcer nih.gov
Ibuprofen-Imidazo[1,2-a]pyrazine ConjugatesInhibition of Fatty Acid Amide Hydrolase (FAAH)Anti-inflammatory nih.gov
2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acidsGeneral anti-inflammatory activityAnti-inflammatory researchgate.net

Enzyme Inhibition (e.g., Kinase Inhibitors)

One of the most significant applications of the this compound scaffold is in the development of enzyme inhibitors, particularly protein kinase inhibitors for cancer therapy. nih.govscilit.com The imidazo[1,2-a]pyrazine core serves as a versatile template for designing potent and selective inhibitors for a range of kinases and other enzymes. rsc.org

Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine core has been successfully utilized to develop potent inhibitors of Aurora kinases A and B, which are critical regulators of mitosis and are often overexpressed in tumors. acs.orgnih.gov An initial lead compound, a dual inhibitor of Aurora A and B, was optimized to produce derivatives with picomolar inhibitory activity and improved aqueous solubility. nih.gov Further modifications, including fluorine and deuterium incorporation, led to compounds with enhanced oral absorption and exposure. acs.orgacs.org

PI3K/mTOR Inhibition: The PI3K-Akt-mTOR signaling pathway is frequently dysregulated in cancer. iu.edu Imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized as potent dual PI3K/mTOR inhibitors. nih.govdrugbank.com One compound exhibited exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.gov Conformational restriction strategies applied to this scaffold have also yielded novel tricyclic imidazo[1,2-a]pyrazines with selective PI3K isoform profiles. nih.gov

ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity against cancer. nih.govresearchgate.netacs.org A highly potent and selective ENPP1 inhibitor based on the imidazo[1,2-a]pyrazine scaffold was identified, with an IC50 value as low as 5.70 nM. nih.govacs.org This inhibitor was shown to enhance the expression of downstream target genes of the STING pathway, suggesting its potential in cancer immunotherapy. nih.govacs.org

Other Enzyme Targets: Derivatives of this scaffold have also been evaluated as inhibitors for other important enzymes, including Cyclin-Dependent Kinase 9 (CDK9), which is involved in transcriptional regulation and is a target in oncology. nih.gov

Enzyme TargetScaffold/DerivativeKey Findings (e.g., IC50)Therapeutic AreaReference
Aurora Kinase A/BImidazo[1,2-a]pyrazineDual inhibitor with picomolar activity (Kd = 0.02 nM for Aur A)Oncology nih.gov
PI3Kα/mTORImidazo[1,2-a]pyrazineDual inhibitor (IC50 = 0.06 nM for PI3Kα; 3.12 nM for mTOR)Oncology nih.gov
ENPP1Imidazo[1,2-a]pyrazinePotent and selective inhibitor (IC50 = 5.70 nM)Cancer Immunotherapy nih.govacs.org
CDK9Imadazo[1,2-a]pyrazinePotent inhibitory activity (IC50 = 0.16 µM)Oncology nih.gov

Prodrug Strategies and Bioreversible Derivatives

The development of prodrugs and bioreversible derivatives is a key strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of target specificity. The imidazo[1,2-a]pyrazine scaffold is amenable to such modifications.

A notable example involves the design of an imidazo[1,2-a]pyrazin-3-(7H)-one derivative as a prodrug of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). researchgate.net The strategy aimed to combine antioxidant and anti-inflammatory activities in a single molecule that could be "unmasked" upon oxidation. nih.gov While the direct synthesis of the intended ibuprofen-based prodrug faced challenges, the research led to the creation of related imidazo[1,2-a]pyrazine-3-(7H)-imine derivatives that exhibited both antioxidant and anti-inflammatory effects. nih.gov

The chemical nature of the imidazo[1,2-a]pyrazine ring allows for the attachment of various promoieties to modulate its properties. For instance, ester, carbamate, or phosphate groups could be attached to functional handles on the core or its substituents. These promoieties can be designed to be cleaved by specific enzymes at the target site, releasing the active drug. This approach can enhance the therapeutic index of the parent compound. The general principles of prodrug design, such as those successfully applied to the imidazotetrazine class of anticancer agents like temozolomide, can inform strategies for imidazo[1,2-a]pyrazine derivatives. nih.govmdpi.com These strategies often focus on improving properties like oral bioavailability and penetration of the blood-brain barrier. mdpi.com

Furthermore, bioconjugation strategies have been employed, such as linking an imidazo[1,2-a]pyrazine inhibitor to a PEG chain, to create bivalent inhibitors with improved activity and pharmacokinetic properties. nih.gov

Q & A

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • Methodological Answer : Molecular docking and MD simulations assess interactions with cytochrome P450 enzymes. QSAR models trained on imidazo[1,2-a]pyrazine analogs identify metabolically labile sites (e.g., iodine at C3 is prone to oxidative dehalogenation) .

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